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Compound of Interest

Compound Name: Repotrectinib

Cat. No.: B610555

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the in vitro potency of repotrectinib, a
next-generation tyrosine kinase inhibitor (TKI), against wild-type and mutated forms of key
oncogenic driver kinases, including ROS1, NTRK (TRKA, TRKB, TRKC), and ALK.
Repotrectinib's compact macrocyclic structure was rationally designed to overcome the steric
hindrance that often leads to resistance to earlier-generation TKIs, particularly mutations in the
solvent-front and gatekeeper regions of the kinase domain.[1][2][3][4]

**Executive Summary

Repotrectinib demonstrates potent, sub-nanomolar inhibitory activity against wild-type ROS1,
NTRK, and ALK fusions.[5][6][7] Crucially, it maintains potent activity against a wide spectrum
of clinically relevant resistance mutations that render other TKils ineffective.[6][8][9] This
includes the highly recalcitrant solvent-front mutations (e.g., ROS1 G2032R, TRKA G595R,
ALK G1202R) and various gatekeeper mutations.[6][8][10] The data presented herein, derived
from cellular and biochemical assays, underscores the potential of repotrectinib as a best-in-
class inhibitor for patients with ROS1, NTRK, or ALK fusion-positive cancers, both in treatment-
naive and pre-treated, resistant settings.[11][12]

Data Presentation: In Vitro Potency (IC50)

The following tables summarize the half-maximal inhibitory concentration (IC50) values of
repotrectinib against various wild-type and mutant kinases, as determined by in vitro cell-
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based proliferation assays.

Table 1: Repotrectinib Potency against ROS1 Fusions

and Mutants

Kinase Target

Cell-Based Proliferation IC50 (nM)

Wild-Type Fusions

CD74-ROS1 <0.2[10]
SDC4-ROS1 0.2[10]

EZR-ROS1 <0.1[10]
TPM3-ROS1 <0.1[10]

Resistance Mutations

ROS1 G2032R (Solvent-Front)

3.3[6][10][13][14]

ROS1 L2026M (Gatekeeper)

<0.2[10]

ROS1 D2033N (Solvent-Front)

1.3[13][14]

Table 2: Repotrectinib Potency against NTRK Fusions

and Mutants
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Kinase Target Cell-Based Proliferation IC50 (nM)

Wild-Type Fusions

LMNA-TRKA <0.2[1][6]
ETV6-TRKB <0.2[1][6]
ETV6-TRKC <0.2[1][6]

Resistance Mutations

TRKA G595R (Solvent-Front) 0.4[6]
TRKB G639R (Solvent-Front) 0.6[6]
TRKC G623R (Solvent-Front) 0.2[6]
TRKC G623E (Solvent-Front) 1.4[6]
TRKC F6171 (Gatekeeper) <0.2[15]

Table 3: Repotrectinib Potency against ALK Fusions and
Mutants

. . Cell-Based Proliferation
Kinase Target Enzymatic IC50 (nM)

IC50 (nM)
Wild-Type 1.01[7] 27
Resistance Mutations
ALK G1202R (Solvent-Front) 1.26[7] 63.6
ALK L1196M (Gatekeeper) 1.08[5][7] Not Available

Table 4: Repotrectinib Potency against Other Kinases
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Kinase Target Enzymatic IC50 (nM)
JAK?2 1.04[5]

LYN 1.66[5]

SRC 5.3[5][7]

FAK 6.96[5]

Experimental Protocols

The quantitative data presented above were primarily generated using engineered cell-based
proliferation assays and cellular phosphorylation assays. The detailed methodologies are
outlined below.

Cell-Based Proliferation Assay

This assay measures the ability of a compound to inhibit the growth of cells whose proliferation
is dependent on the activity of a specific kinase.

o Cell Lines: Murine pro-B Ba/F3 cells, which are dependent on IL-3 for survival, are
engineered to express specific oncogenic kinase fusions (e.g., CD74-R0OS1, LMNA-TRKA)
or their mutated variants. This renders them IL-3 independent, making their proliferation
directly reliant on the activity of the expressed kinase.[9][10][16]

e Seeding: Cells are seeded at a density of 2,000 cells per well into 384-well white plates.[16]

o Compound Treatment: Cells are treated with a range of concentrations of repotrectinib or
other comparator inhibitors.

 Incubation: The plates are incubated for 72 hours at 37°C in a 5% CO2 environment.[16]

 Viability Measurement: Cell proliferation is measured using the CellTiter-Glo® Luminescent
Cell Viability Assay (Promega). This luciferase-based assay quantifies ATP levels, which is
an indicator of metabolically active cells.[16]

o Data Analysis: Luminescence is read on a plate reader. The resulting data is normalized to
untreated controls, and IC50 values are calculated using non-linear regression analysis in
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software such as Prism (GraphPad Software).[16]

Cellular Phosphorylation Assay (Immunoblotting)

This assay directly measures the ability of a compound to inhibit the autophosphorylation of the
target kinase within a cellular context, confirming on-target activity.

Cell Lines: Engineered NIH3T3 or Ba/F3 cells harboring the kinase of interest are typically
used. For example, NIH3T3 cells expressing LMNA-TRKA G595R.[16]

o Seeding: Approximately 500,000 cells are seeded per well in a 24-well plate and cultured for
24 hours.[16]

o Compound Treatment: Cells are treated with various concentrations of repotrectinib for a
short duration, typically 4 hours.[16]

o Cell Lysis: After treatment, cells are collected and lysed using RIPA
(Radioimmunoprecipitation assay) buffer containing protease and phosphatase inhibitors to
preserve protein phosphorylation states.[16]

e Immunoblotting:

o Protein lysates are quantified, and equal amounts are resolved by SDS-PAGE on 4%—
12% Bolt Bis-Tris gels.[16]

o Proteins are transferred to a nitrocellulose membrane.

o The membrane is blocked and then probed with primary antibodies specific for the
phosphorylated form of the target kinase (e.g., anti-phospho-TRKA Tyr490) and for the
total amount of the kinase protein.

o Following incubation with secondary antibodies, the protein bands are visualized using
chemiluminescence. The reduction in the phosphorylated kinase signal relative to the total
kinase indicates the inhibitory activity of the compound.

Visualizations: Pathways and Workflows
Signaling Pathways Targeted by Repotrectinib
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Repotrectinib functions by binding to the ATP-binding site of ROS1, NTRK, and ALK kinases,
preventing their phosphorylation and subsequent activation of downstream signaling cascades
critical for tumor cell proliferation and survival, such as the RAS/RAF/MEK/ERK and
PISK/AKT/mTOR pathways.[2]

Inhibitor

Repotrectinib

Receptor Tyr¢sine Kinases

l NTRK Fusion l ALK Fusion —' ROS1 Fusion l

/Do Dathways\
. J
Cellular|Outcomes

Proliferation
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Click to download full resolution via product page

Caption: Repotrectinib inhibits oncogenic signaling pathways.

Experimental Workflow for In Vitro Potency Assessment

The process for determining the IC50 of repotrectinib in cell-based assays follows a
standardized workflow from cell line generation to final data analysis.

1. Engineer Ba/F3 Cells >
(Express WT or Mutant Kinase

2. Cell Seeding
(2,000 cells/well in 384-well plate)

3. Compound Treatment
(Repotrectinib dose response)

4. Incubation
(72 hours at 37°C)

5. Viability Assay
(CellTiter-Glo®)

6. Data Analysis
(Calculate IC50 values
Click to download full resolution via product page

Caption: Workflow for cell-based in vitro potency analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Molecular Characteristics of Repotrectinib That Enable Potent Inhibition of TRK Fusion
Proteins and Resistant Mutations - PMC [pmc.ncbi.nim.nih.gov]

2. What is the mechanism of Repotrectinib? [synapse.patsnap.com]
3. esmo.org [esmo.org]

4. go.drugbank.com [go.drugbank.com]

5. cancer-research-network.com [cancer-research-network.com]

6. Cancer Discovery Highlights Potent Effects of TP Therapeutics’ Novel, Lead
Investigational Compound Repotrectinib in Tumors Harboring ROS1, TRK or ALK Fusions
with Solvent Front Mutations - BioSpace [biospace.com]

7. selleckchem.com [selleckchem.com]

8. Abstract 442: Repotrectinib, a next generation TRK inhibitor, overcomes TRK resistance
mutations including solvent front, gatekeeper and compound mutations | Semantic Scholar
[semanticscholar.org]

9. aacrjournals.org [aacrjournals.org]
10. researchgate.net [researchgate.net]

11. Repotrectinib, an Investigational TKI, Induces Response in ROS1-Fusion—Positive
NSCLC - Oncology Practice Management [oncpracticemanagement.com]

12. Repotrectinib, an Investigational TKI, Elicits Responses in Patients with Advanced
NSCLC and ROS1 Alterations [ahdbonline.com]

13. aacrjournals.org [aacrjournals.org]
14. scispace.com [scispace.com]

15. Response to Repotrectinib After Development of NTRK Resistance Mutations on First-
and Second-Generation TRK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

16. aacrjournals.org [aacrjournals.org]

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://www.benchchem.com/product/b610555?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC9762329/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9762329/
https://synapse.patsnap.com/article/what-is-the-mechanism-of-repotrectinib
https://www.esmo.org/oncology-news/durable-activity-of-repotrectinib-in-patients-with-ros1-fusion-positive-nsclc-regardless-of-previous-treatment-with-a-ros1-tki
https://go.drugbank.com/drugs/DB16826
https://www.cancer-research-network.com/2023/12/11/repotrectinib-is-a-ros1-inhibitor-for-ros1-positive-non-small-cell-lung-cancer-research/
https://www.biospace.com/cancer-discovery-highlights-potent-effects-of-tp-therapeutics-novel-lead-investigational-compound-repotrectinib-in-tumors-harboring-ros1-trk-or-alk-fusions-with-solvent-front-mutations
https://www.biospace.com/cancer-discovery-highlights-potent-effects-of-tp-therapeutics-novel-lead-investigational-compound-repotrectinib-in-tumors-harboring-ros1-trk-or-alk-fusions-with-solvent-front-mutations
https://www.biospace.com/cancer-discovery-highlights-potent-effects-of-tp-therapeutics-novel-lead-investigational-compound-repotrectinib-in-tumors-harboring-ros1-trk-or-alk-fusions-with-solvent-front-mutations
https://www.selleckchem.com/products/tpx-0005.html
https://www.semanticscholar.org/paper/Abstract-442%3A-Repotrectinib%2C-a-next-generation-TRK-Drilon-Zhai/7aaf7497014f5370cecf383382d2299db6e72ccd
https://www.semanticscholar.org/paper/Abstract-442%3A-Repotrectinib%2C-a-next-generation-TRK-Drilon-Zhai/7aaf7497014f5370cecf383382d2299db6e72ccd
https://www.semanticscholar.org/paper/Abstract-442%3A-Repotrectinib%2C-a-next-generation-TRK-Drilon-Zhai/7aaf7497014f5370cecf383382d2299db6e72ccd
https://aacrjournals.org/cancerres/article/79/13_Supplement/442/636199/Abstract-442-Repotrectinib-a-next-generation-TRK
https://www.researchgate.net/publication/335053108_Abstract_1319_Repotrectinib_a_new_generation_ROS1_inhibitor_is_highly_potent_against_fusion_ROS1s_and_emerging_resistance_mutations
https://oncpracticemanagement.com/issues/2019/september-2019-vol-9-no-9/repotrectinib-an-investigational-tki-induces-response-in-ros1-fusion-positive-nsclc
https://oncpracticemanagement.com/issues/2019/september-2019-vol-9-no-9/repotrectinib-an-investigational-tki-induces-response-in-ros1-fusion-positive-nsclc
https://www.ahdbonline.com/issues/2019/august-2019-vol-12-special-issue-payers-perspectives-in-oncology-asco-2019-highlights/repotrectinib-an-investigational-tki-elicits-responses-in-patients-with-advanced-nsclc-and-ros1-alterations
https://www.ahdbonline.com/issues/2019/august-2019-vol-12-special-issue-payers-perspectives-in-oncology-asco-2019-highlights/repotrectinib-an-investigational-tki-elicits-responses-in-patients-with-advanced-nsclc-and-ros1-alterations
https://aacrjournals.org/cancerdiscovery/article/8/10/1227/6261/Repotrectinib-TPX-0005-Is-a-Next-Generation-ROS1
https://scispace.com/pdf/repotrectinib-tpx-0005-is-a-next-generation-ros1-trk-alk-2cwyl4vcaf.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC10309517/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10309517/
https://aacrjournals.org/mct/article/20/12/2446/675133/Molecular-Characteristics-of-Repotrectinib-That
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b610555?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

 To cite this document: BenchChem. [A Technical Guide to the In Vitro Potency of
Repotrectinib Against Kinase Mutants]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b610555#in-vitro-potency-of-repotrectinib-against-
kinase-mutants]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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